molecular formula C9H9BrF2O B1405096 1-Bromo-2-(2,2-difluoropropoxy)-benzene CAS No. 1782342-90-8

1-Bromo-2-(2,2-difluoropropoxy)-benzene

Cat. No. B1405096
M. Wt: 251.07 g/mol
InChI Key: DTKUYZJOJWDPMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-2-(2,2-difluoropropoxy)-benzene (DBFPB) is an organobromine compound that is widely used in scientific research and lab experiments. It is a highly reactive compound with a wide range of potential applications. DBFPB is an important tool in organic synthesis, as it can be used to form a variety of products and can be used in many different reactions. DBFPB is also used in the synthesis of other compounds, such as polymers, pharmaceuticals, and other materials.

Scientific Research Applications

Aryne Route to Naphthalenes

  • Application in Aryne Chemistry : Research by Schlosser and Castagnetti (2001) details the use of 1-bromo-2-(trifluoromethoxy)benzene, a compound structurally similar to 1-Bromo-2-(2,2-difluoropropoxy)-benzene, in generating arynes. These arynes are then used to synthesize naphthalenes, highlighting its utility in complex organic syntheses (Schlosser & Castagnetti, 2001).

Fluorescence Properties

  • Synthesis and Photoluminescence : Liang Zuo-qi (2015) synthesized 1-Bromo-4-(2,2-diphenylvinyl) benzene and investigated its photoluminescence properties. This research indicates potential applications of similar bromo-benzene compounds in materials science, particularly in light-emitting materials (Liang Zuo-qi, 2015).

Organometallic Compounds

  • Synthesis of Ethynylferrocene Compounds : Fink et al. (1997) synthesized and characterized ethynylferrocene compounds of 1,3,5-tribromobenzene, demonstrating the role of bromo-benzene derivatives in organometallic chemistry (Fink et al., 1997).

Synthesis of Biaryls

  • Diels–Alder Reactions : Muzalevskiy et al. (2009) utilized 1-(3-Bromo-3,3-difluoroprop-1-ynyl)benzenes in Diels–Alder reactions for synthesizing ortho-CF2Br-Substituted biaryls. This application shows the role of such compounds in facilitating specific types of chemical reactions (Muzalevskiy et al., 2009).

Organometallic Synthesis

  • Synthesis of 1-Bromo-3,5-bis(trifluoromethyl)benzene : Porwisiak and Schlosser (1996) used 1-Bromo-3,5-bis(trifluoromethyl)benzene, a related compound, as a starting material for various organometallic syntheses, indicating the potential utility of 1-Bromo-2-(2,2-difluoropropoxy)-benzene in similar applications (Porwisiak & Schlosser, 1996).

properties

IUPAC Name

1-bromo-2-(2,2-difluoropropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c1-9(11,12)6-13-8-5-3-2-4-7(8)10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKUYZJOJWDPMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-(2,2-difluoropropoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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